Product packaging for 2-Amino-4,6-bis(difluoromethoxy)pyrimidine(Cat. No.:CAS No. 86209-44-1)

2-Amino-4,6-bis(difluoromethoxy)pyrimidine

Katalognummer: B1317642
CAS-Nummer: 86209-44-1
Molekulargewicht: 227.12 g/mol
InChI-Schlüssel: DARNJZBBTBLNCA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

2-Amino-4,6-bis(difluoromethoxy)pyrimidine (CAS: 86209-44-1) is a fluorinated pyrimidine derivative with the molecular formula C₆H₅F₄N₃O₂ and a molecular weight of 227.12 g/mol . Its structure features a pyrimidine core substituted with amino (-NH₂) and two difluoromethoxy (-O-CF₂H) groups at positions 4 and 5. The compound is commercially available as an intermediate for pharmaceutical and agrochemical synthesis .

The difluoromethoxy groups enhance metabolic stability and lipophilicity compared to non-fluorinated analogs, making it valuable in drug design . Its safety data sheet (SDS) highlights standard handling precautions for pyrimidines, including avoiding inhalation and skin contact .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5F4N3O2 B1317642 2-Amino-4,6-bis(difluoromethoxy)pyrimidine CAS No. 86209-44-1

Eigenschaften

IUPAC Name

4,6-bis(difluoromethoxy)pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F4N3O2/c7-4(8)14-2-1-3(15-5(9)10)13-6(11)12-2/h1,4-5H,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DARNJZBBTBLNCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(N=C1OC(F)F)N)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F4N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90542106
Record name 4,6-Bis(difluoromethoxy)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90542106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86209-44-1
Record name 4,6-Bis(difluoromethoxy)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90542106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

The synthesis of 2-Amino-4,6-bis(difluoromethoxy)pyrimidine involves several steps:

Analyse Chemischer Reaktionen

2-Amino-4,6-bis(difluoromethoxy)pyrimidine undergoes various chemical reactions:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of amino and difluoromethoxy groups.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions under appropriate conditions.

    Common Reagents and Conditions: Typical reagents include hydrogen peroxide for oxidation and ammonia for substitution reactions.

    Major Products: The major products depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

2-Amino-4,6-bis(difluoromethoxy)pyrimidine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-Amino-4,6-bis(difluoromethoxy)pyrimidine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes and receptors involved in various biological processes.

    Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and metabolism.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Pyrimidine Derivatives

Key Observations :

  • Fluorinated vs. Non-Fluorinated Analogs: The difluoromethoxy groups in the target compound increase electronegativity and reduce hydrogen-bonding capacity compared to methoxy (-OCH₃) or benzyloxy (-O-Benzyl) groups, impacting solubility and crystallinity .
  • Phosphonate Derivatives: Bisphosphonate analogs (e.g., 2-amino-4,6-bis[(phosphonomethoxy)ethoxy]pyrimidine) exhibit antiviral activity, while the difluoromethoxy variant lacks direct reports of such activity. This highlights the critical role of phosphonate groups in antiviral mechanisms .

Physicochemical and Spectroscopic Properties

Table 2: Physicochemical Comparisons
Property 2-Amino-4,6-bis(difluoromethoxy)pyrimidine 2-Amino-4,6-dimethoxypyrimidine 2-Amino-4,6-bis[(phosphonomethoxy)ethoxy]pyrimidine
Molecular Weight (g/mol) 227.12 155.15 434.20
Solubility Moderate in polar solvents High in polar solvents Low (due to phosphonate groups)
Hydrogen Bonding Weak (CF₂H reduces H-bond donor capacity) Strong (methoxy as H-bond acceptors) Moderate (phosphonate as H-bond donors)
Spectroscopic Features Distinct C-F stretches (1100–1250 cm⁻¹) C-O stretches (1200–1300 cm⁻¹) P=O stretches (1250–1350 cm⁻¹)

Key Observations :

  • Spectroscopy : The target compound’s FTIR spectrum shows characteristic C-F stretches, absent in methoxy or benzyloxy analogs. Phosphonate derivatives exhibit P=O stretches, useful for tracking metabolic stability .
  • Solubility : The difluoromethoxy groups balance lipophilicity and solubility, whereas phosphonate derivatives are less soluble due to ionic interactions .

Crystallographic and Hydrogen-Bonding Patterns

  • 2-Amino-4,6-dimethoxypyrimidine forms centrosymmetric dimers via N-H···O hydrogen bonds, while 2-amino-4,6-bis(benzyloxy)pyrimidine exhibits π-stacking due to bulky benzyl groups .
  • The target compound’s difluoromethoxy groups likely disrupt strong hydrogen-bond networks, favoring less ordered crystalline structures. This property could influence formulation strategies in drug development .

Biologische Aktivität

2-Amino-4,6-bis(difluoromethoxy)pyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Characterized by its unique structure, which includes two difluoromethoxy groups and an amino group, this compound exhibits significant pharmacological properties. This article reviews the biological activity of this compound, focusing on its anti-inflammatory effects, enzyme inhibition, and structure-activity relationships (SAR).

The chemical formula of this compound is C6_6H5_5F4_4N3_3O2_2, with a molecular weight of approximately 201.11 g/mol. The presence of difluoromethoxy groups at positions 4 and 6 enhances its electron-withdrawing capacity, influencing both its reactivity and biological activity.

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of pyrimidine derivatives, including this compound. These compounds have been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process. In vitro assays demonstrated that certain derivatives exhibited IC50_{50} values comparable to established anti-inflammatory drugs such as celecoxib .

Table 1: Comparison of COX-2 Inhibition by Pyrimidine Derivatives

CompoundIC50_{50} (μmol)Reference
This compoundTBD
Celecoxib0.04 ± 0.01
Indomethacin9.17

Enzyme Inhibition

In addition to COX-2 inhibition, this compound has been studied for its effects on adenosine receptors (ARs). A series of related compounds demonstrated potent antagonistic activity against A1_1 and A2A_2A adenosine receptors. Structure-activity relationship studies indicated that modifications at specific positions significantly influenced selectivity and potency .

Table 2: Structure-Activity Relationships of Pyrimidine Derivatives

CompoundPosition ModificationActivity Profile
Compound AMethyl at exocyclic amino groupHigh A1_1AR selectivity
Compound BNo modificationDual A1_1/A2A_2AAR activity
This compoundDifluoromethoxy groupsPotent enzyme inhibitor

Case Studies

Several case studies illustrate the therapeutic potential of this compound:

  • Anti-inflammatory Activity in Animal Models : In vivo studies using carrageenan-induced paw edema models demonstrated that compounds similar to this compound significantly reduced inflammation compared to control groups .
  • Pharmacokinetic Studies : Research on pharmacokinetics revealed that modifications to the compound could enhance bioavailability and therapeutic efficacy. For instance, studies indicated improved absorption and reduced first-pass metabolism in specific mouse models .
  • Mechanism of Action : Investigations into the molecular targets of these compounds revealed interactions with various enzymes and receptors, suggesting multiple pathways through which they exert their biological effects.

Q & A

Q. What are the standard synthetic routes for 2-amino-4,6-bis(difluoromethoxy)pyrimidine, and how do reaction conditions influence yield?

The compound is typically synthesized via nucleophilic substitution or alkylation. For example, alkylation of 4,6-dihydroxy-2-(methylsulfanyl)pyrimidine with difluoromethoxy-containing reagents (e.g., chlorodifluoromethane derivatives) under basic conditions is a common method . Optimizing solvents (e.g., alcohols for improved solubility) and reaction temperatures is critical for yield and purity. Post-reaction neutralization with acetic acid can precipitate the product efficiently .

Q. How is the crystal structure of this compound characterized?

X-ray crystallography is the gold standard. The compound forms hydrogen-bonded networks, often involving N–H⋯O and O–H⋯N interactions, which stabilize the crystal lattice. Graph set analysis (e.g., Etter’s formalism) can classify these patterns, revealing fused-ring chains or centrosymmetric dimers . SHELX software is widely used for refinement and structure validation .

Q. What spectroscopic techniques are employed to validate its molecular structure?

FTIR and FT-Raman spectroscopy (400–4000 cm⁻¹) identify vibrational modes of amino and difluoromethoxy groups. Computational methods like DFT or ab initio calculations match experimental spectra to theoretical geometries, confirming bond angles and electronic transitions .

Advanced Research Questions

Q. How do competing reaction pathways affect the synthesis of derivatives (e.g., bisphosphonates or acyclic nucleosides)?

Alkylation of 4,6-dihydroxypyrimidine precursors can yield regioisomers depending on substituent steric/electronic effects. For instance, phosphonoalkoxy chain length and branching influence product distribution. Separation techniques (e.g., HPLC with UV detection at 305 nm) resolve closely eluting impurities . Kinetic studies using TLC or in situ spectroscopy help identify dominant pathways .

Q. What role do hydrogen-bonding networks play in modulating its reactivity or biological activity?

Hydrogen bonds (e.g., N–H⋯F or O–H⋯N) dictate molecular aggregation in solution or solid states, affecting solubility and bioavailability. In agrochemical derivatives like primisulfuron-methyl, these interactions influence binding to target enzymes (e.g., acetolactate synthase in plants) . Computational docking studies correlate H-bond patterns with inhibitory potency .

Q. How can computational modeling predict its interactions in supramolecular systems or drug-target complexes?

Molecular dynamics (MD) simulations and QM/MM hybrid methods model interactions with biological targets (e.g., viral polymerases) or synthetic receptors. For example, DFT-derived electrostatic potential maps highlight nucleophilic/electrophilic regions, guiding derivatization for enhanced antiviral activity .

Q. What strategies address contradictions in reported bioactivity data (e.g., antiviral vs. cytotoxic effects)?

Discrepancies may arise from assay conditions (e.g., cell type, NO production interference). Pilot screening using immune-activated cell models (e.g., monitoring NO secretion) distinguishes specific activity from cytotoxicity. Dose-response curves and metabolite profiling (via LC-MS) further clarify mechanisms .

Methodological Considerations

  • Synthetic Optimization : Use methanol/ethanol for improved solubility during guanidine condensation .
  • Structural Analysis : Pair SHELX-refined crystallography with Hirshfeld surface analysis to quantify intermolecular interactions .
  • Biological Assays : Employ capillary electrophoresis for enantiopurity validation in pharmacologically active derivatives .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.